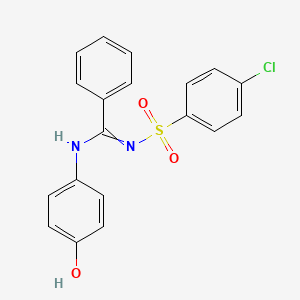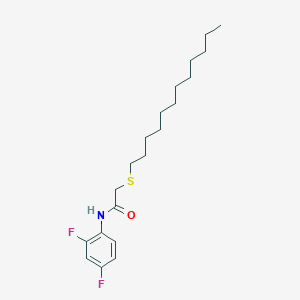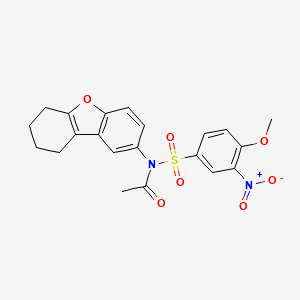
N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multiple steps, including the cyclo-dehydration of certain precursors, reduction processes, and specific reactions like the Hofmann rearrangement or the Sandmeyer reaction for nitrobenzofurans derivatives preparation. For instance, the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran involved cyclo-dehydration and subsequent reduction and acetylation steps (Kawase, Takata, & Hikishima, 1971). Such methodologies might offer insights into approaches for synthesizing the compound , focusing on the manipulation of nitrobenzofuran derivatives and acetamide functionalities.
Molecular Structure Analysis
Analyzing the molecular structure of acetamide derivatives and related compounds provides insight into their stability, reactivity, and potential for further functionalization. Studies like hydrogen bond investigations in substituted N-(2-hydroxyphenyl)-acetamides offer valuable information on intra- and intermolecular interactions that can influence the compound's physical and chemical behavior (Romero & Margarita, 2008).
Chemical Reactions and Properties
The reactivity of such complex acetamides involves various chemical reactions, including halogenation, hydrogenation, and carbonylation. For example, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide underlines the complexity and potential of using palladium-based catalytic systems for producing acetamide derivatives (Vavasori, Capponi, & Ronchin, 2023). These reactions highlight the synthetic versatility and chemical functionality accessible within the acetamide chemical space.
Aplicaciones Científicas De Investigación
Enzyme Inhibitory Potential
The enzyme inhibitory potential of new sulfonamides, including compounds similar to N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide, has been explored. Such compounds have shown substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). This finding suggests potential applications in treating diseases related to these enzymes (Abbasi et al., 2019).
Antibacterial Activity
N-substituted phenyl acetamide benzimidazole-based derivatives, structurally related to the compound , have shown significant antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA). This indicates the potential of such compounds in developing new antibacterial agents (Chaudhari et al., 2020).
Antibacterial Effects of Related Compounds
Research on compounds like 4-hydroxy-chromen-2-one derivatives, which are structurally similar, has demonstrated significant antibacterial activity. This suggests the potential of this compound in antibacterial applications (Behrami & Dobroshi, 2019).
Catalytic Hydrogenation in Dye Synthesis
N-(3-Amino-4-methoxyphenyl)acetamide, a compound related to the one , has been used as an intermediate in the production of azo disperse dyes. This indicates potential applications in the dye industry (Zhang Qun-feng, 2008).
Synthesis of AB-Type Monomers for Polybenzimidazoles
Compounds structurally related to this compound have been used in the synthesis of AB-type monomers for polybenzimidazoles, suggesting potential applications in polymer chemistry (Begunov & Valyaeva, 2015).
Propiedades
IUPAC Name |
N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7S/c1-13(24)22(31(27,28)15-8-10-21(29-2)18(12-15)23(25)26)14-7-9-20-17(11-14)16-5-3-4-6-19(16)30-20/h7-12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEGLQOSQUNMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2493244.png)
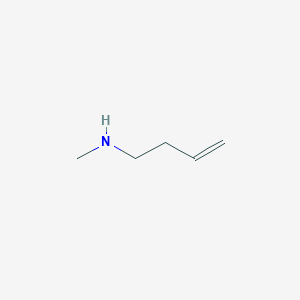

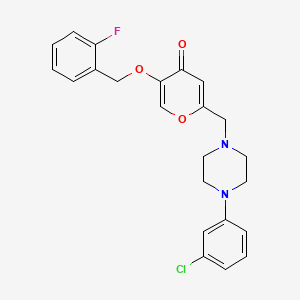

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2493250.png)
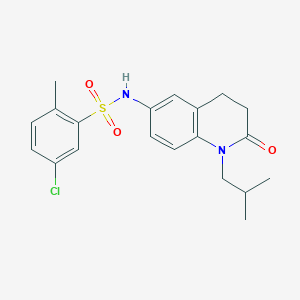
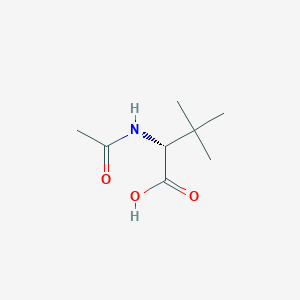
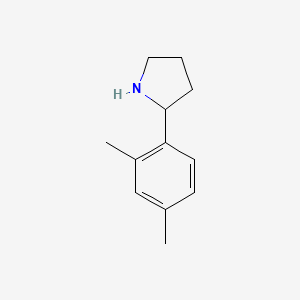

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2493260.png)
